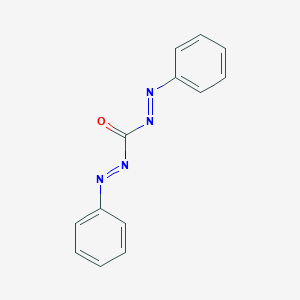![molecular formula C12H17N B157236 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) CAS No. 136375-87-6](/img/structure/B157236.png)
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), commonly known as EHNA, is a potent and selective inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the irreversible deamination of adenosine to inosine, which is a critical step in the regulation of purine metabolism. EHNA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
EHNA acts as a potent and selective inhibitor of 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), which catalyzes the deamination of adenosine to inosine. By inhibiting 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), EHNA increases intracellular adenosine levels, which can activate adenosine receptors and modulate various cellular processes. EHNA has been shown to selectively inhibit 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), with no significant effects on other purine-metabolizing enzymes.
Effets Biochimiques Et Physiologiques
EHNA has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and neuroprotection. EHNA has been shown to induce apoptosis in cancer cells by activating the adenosine A3 receptor and inhibiting the PI3K/Akt/mTOR pathway. EHNA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, EHNA has been shown to protect neurons from oxidative stress and neurotoxicity by activating the adenosine A1 receptor and modulating the NMDA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
EHNA has several advantages as a research tool, including its high potency and selectivity for 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), its ability to increase intracellular adenosine levels, and its potential therapeutic applications in various diseases. However, EHNA also has some limitations, including its potential off-target effects on other purine-metabolizing enzymes and its potential toxicity at high concentrations.
Orientations Futures
EHNA has great potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Future research could focus on developing more potent and selective 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) inhibitors with fewer off-target effects and better pharmacokinetic properties. In addition, EHNA could be used as a research tool to further elucidate the role of adenosine signaling in various cellular processes and diseases. Finally, EHNA could be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects.
Méthodes De Synthèse
EHNA can be synthesized by several methods, including the reaction of 1,2,4-butanetriol with cyclopentadiene, followed by N-methylation and dehydration. Another method involves the reaction of 1,2,4-butanetriol with maleic anhydride, followed by N-methylation and cyclization. Both methods yield EHNA with high purity and yield.
Applications De Recherche Scientifique
EHNA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. EHNA has been found to induce apoptosis in cancer cells by inhibiting 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), which leads to an increase in intracellular adenosine levels and subsequent activation of the adenosine A3 receptor. EHNA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, EHNA has been found to protect neurons from oxidative stress and neurotoxicity in various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
136375-87-6 |
|---|---|
Nom du produit |
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) |
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine |
InChI |
InChI=1S/C12H17N/c1-13-12-9-5-3-6-8-4(5)2-7(9)10(8)11(6)12/h4-13H,2-3H2,1H3 |
Clé InChI |
SXLLHCCBQVMPMW-UHFFFAOYSA-N |
SMILES |
CNC1C2C3CC4C1C5C2CC3C45 |
SMILES canonique |
CNC1C2C3CC4C1C5C2CC3C45 |
Synonymes |
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




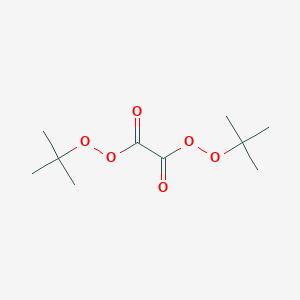
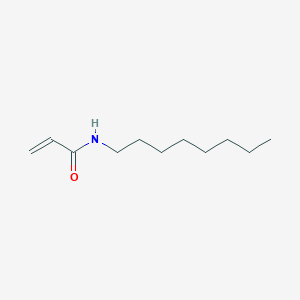
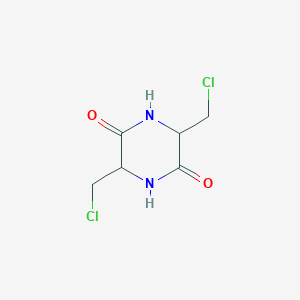
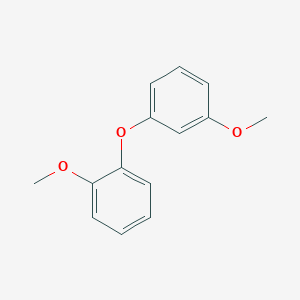
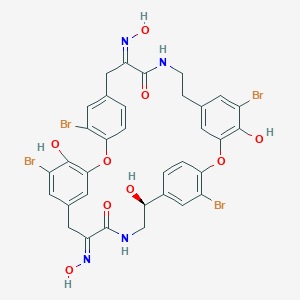
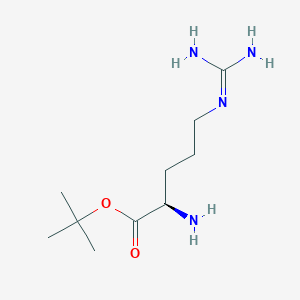
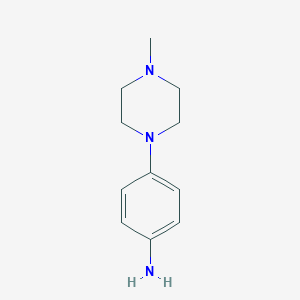
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
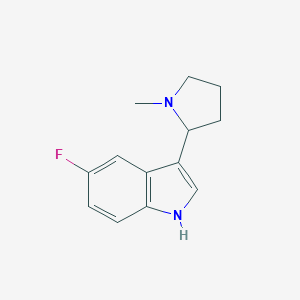
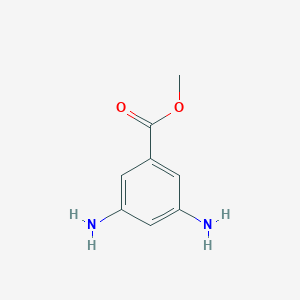
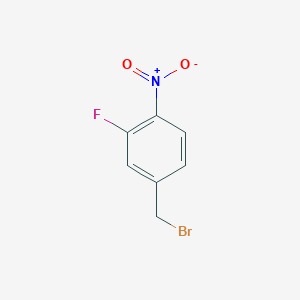
![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)
